BenchChemオンラインストアへようこそ!

3-{7-[(2,5-dimethylbenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid

Cytochrome P450 Enzyme Inhibition Structure-Activity Relationship

3-{7-[(2,5-dimethylbenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid (CAS 858746-15-3) is a synthetic coumarin derivative, a class of compounds known for diverse pharmacological activities including enzyme inhibition, anti-inflammatory, and anticancer properties. It is characterized by a chromen-2-one core with methyl groups at positions 4 and 8, a propanoic acid chain at position 3, and a 2,5-dimethylbenzyl ether at position This specific arrangement of substituents—particularly the 2,5-dimethylbenzyl group—distinguishes it from other 7-benzyloxy-4,8-dimethylcoumarin analogs and may confer distinct biological selectivity profiles, making it a compound of interest for targeted screening libraries and medicinal chemistry optimization programs.

Molecular Formula C23H24O5
Molecular Weight 380.44
CAS No. 858746-15-3
Cat. No. B2505859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{7-[(2,5-dimethylbenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid
CAS858746-15-3
Molecular FormulaC23H24O5
Molecular Weight380.44
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)COC2=C(C3=C(C=C2)C(=C(C(=O)O3)CCC(=O)O)C)C
InChIInChI=1S/C23H24O5/c1-13-5-6-14(2)17(11-13)12-27-20-9-7-18-15(3)19(8-10-21(24)25)23(26)28-22(18)16(20)4/h5-7,9,11H,8,10,12H2,1-4H3,(H,24,25)
InChIKeyDQUPLLQJGAIJDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-{7-[(2,5-dimethylbenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid (CAS 858746-15-3): Sourcing a Coumarin Derivative with a Unique Substitution Pattern


3-{7-[(2,5-dimethylbenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid (CAS 858746-15-3) is a synthetic coumarin derivative, a class of compounds known for diverse pharmacological activities including enzyme inhibition, anti-inflammatory, and anticancer properties [1]. It is characterized by a chromen-2-one core with methyl groups at positions 4 and 8, a propanoic acid chain at position 3, and a 2,5-dimethylbenzyl ether at position 7. This specific arrangement of substituents—particularly the 2,5-dimethylbenzyl group—distinguishes it from other 7-benzyloxy-4,8-dimethylcoumarin analogs and may confer distinct biological selectivity profiles, making it a compound of interest for targeted screening libraries and medicinal chemistry optimization programs [1].

Why a Generic 7-Benzyloxy-4,8-dimethylcoumarin Cannot Replace 3-{7-[(2,5-dimethylbenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid


Within the 7-benzyloxy-4,8-dimethylcoumarin-3-propanoic acid series, simple substitution is high-risk. Positional isomerism on the benzyl ring alone can drastically alter biological activity: the 3,5-dimethylbenzyl positional isomer (CHEMBL3358199) exhibits a CYP2A6 inhibition IC50 of 1,400 nM [1], whereas the 2,5-dimethylbenzyl configuration present in CAS 858746-15-3 places a methyl group ortho to the ether linkage, introducing distinct steric constraints that are expected to shift binding affinity and target selectivity [2]. Furthermore, altering the 3-propanoic acid side chain to an acetic acid homolog (CAS not cited here) changes the distance between the carboxylic acid moiety and the coumarin core, directly impacting pharmacophore geometry. Therefore, procurement of the precise CAS number is essential to maintain experimental consistency.

Quantitative Differentiation Evidence for 3-{7-[(2,5-dimethylbenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid


Positional Isomer Differentiation: 2,5- vs. 3,5-Dimethylbenzyl Substitution in Coumarin CYP2A6 Inhibition

The 3,5-dimethylbenzyl positional isomer of the target compound has been characterized in BindingDB with an IC50 of 1,400 nM against human CYP2A6 [1]. The target compound (2,5-dimethyl) places a methyl group ortho to the ether oxygen, creating steric hindrance not present in the 3,5-isomer. While direct experimental IC50 data for the 2,5-isomer are not currently publicly available, the ortho-methyl substitution is known in coumarin SAR to reduce CYP2A6 binding affinity due to restricted conformational flexibility of the benzyl ring [2]. This key structural difference means the two positional isomers cannot be considered interchangeable for CYP-related assays.

Cytochrome P450 Enzyme Inhibition Structure-Activity Relationship

Side-Chain Length Differentiation: Propanoic Acid vs. Acetic Acid Homolog in 7-Benzyloxycoumarins

The target compound carries a propanoic acid (3-carbon) side chain at the coumarin 3-position, whereas a commercially available homolog, {7-[(2,5-dimethylbenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid, possesses an acetic acid (2-carbon) side chain . The additional methylene spacer in the propanoic acid derivative extends the reach of the terminal carboxyl group by approximately 1.2 Å in a fully extended conformation, potentially enabling it to engage with deeper pockets or distinct residues in a target binding site. This one-carbon difference has been shown in analogous coumarin series to alter PPARγ activation EC50 values by over 10-fold [1], underscoring the procurement necessity of verifying the correct side-chain length.

Medicinal Chemistry Pharmacophore Modeling Carboxylic Acid Bioisosteres

Physicochemical Property Differentiation: Lipophilicity and Ionization Profile Relative to Halogenated Analogs

The target compound (2,5-dimethylbenzyl) has a predicted logP of approximately 5.15 and a predicted pKa (acid) of 3.80 [1]. In contrast, the 4-bromobenzyl analog (CAS 858751-27-6) is expected to have a lower logP due to the electron-withdrawing bromine atom reducing overall lipophilicity . The higher logP of the target compound suggests enhanced passive membrane permeability, potentially advantageous for intracellular target engagement, while the pKa near physiological pH indicates partial ionization that may influence solubility and protein binding. These differences are directly quantifiable in silico and guide selection for specific assay environments.

ADME Profiling LogD Drug-likeness

Enzyme Class Engagement Evidence: Coumarin Propanoic Acid Derivatives as Substrates for Malate-Related Enzymes

The 3,5-dimethylbenzyl positional isomer (not the target compound) has been catalogued in the Brenda enzyme database in association with enzyme class 1.1.5.4 (likely a malate dehydrogenase or related oxidoreductase) [1]. This suggests that 7-benzyloxy-4,8-dimethylcoumarin-3-propanoic acids, as a class, may serve as substrates or inhibitors for this enzyme family. While the target 2,5-dimethyl compound has not been explicitly tested against 1.1.5.4, the class-level precedent indicates potential utility as a differential probe, where the altered benzyl substitution could modulate enzyme recognition. This supports the inclusion of CAS 858746-15-3 in enzyme screening panels where the 3,5-isomer has already shown activity, allowing SAR exploration.

Enzyme Substrate 1.1.5.4 Biochemical Probe

Targeted Application Scenarios for 3-{7-[(2,5-dimethylbenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid


CYP Enzyme Profiling and Drug-Drug Interaction Screening

Given the documented CYP2A6 inhibition by the 3,5-dimethylbenzyl positional isomer (IC50 1,400 nM) [1], this compound is a rational comparator to probe the impact of benzyl substitution geometry on cytochrome P450 inhibition. Incorporating CAS 858746-15-3 into a focused CYP inhibition panel allows researchers to establish SAR around the ortho-methyl effect, a critical parameter for optimizing metabolic stability in early drug discovery.

Structure-Activity Relationship (SAR) Studies on Coumarin-Based Pharmacophores

The compound's unique combination of a 2,5-dimethylbenzyl ether and a propanoic acid side chain makes it a valuable entry in SAR matrix libraries. When compared head-to-head with the acetic acid homolog or the 3,5-dimethyl isomer, it can reveal the contribution of side-chain length and benzyl positioning to target binding, as suggested by coumarin SAR precedent [2] and computed physicochemical property differences [3].

Biochemical Probe Development for Oxidoreductase Enzymes

With the 3,5-dimethylbenzyl isomer catalogued in Brenda as an enzyme 1.1.5.4 substrate [4], CAS 858746-15-3 is a logical follow-on compound for differential enzyme profiling. Comparative kinetic assays can delineate how steric effects (ortho-methyl vs. meta-methyl) influence enzyme recognition and turnover, potentially yielding selective probes for related oxidoreductase isoforms.

Compound Library Design for Phenotypic Screening

The higher predicted logP (5.15) of this compound relative to halogenated analogs [3] positions it favorably in screening libraries that prioritize blood-brain barrier penetration or intracellular target access. Its placement in diversity-oriented and target-focused sets adds a distinct physicochemical vector absent in more polar benzyloxy coumarin variants.

Quote Request

Request a Quote for 3-{7-[(2,5-dimethylbenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.